4-Ethyl-5-neopentyl-4H-1,2,4-triazole-3-thiol

Drug Discovery Medicinal Chemistry ADME

Researchers developing CNS-active agents or MBL inhibitors often encounter poor brain uptake or non-selective alkylation. This compound addresses both: • Neopentyl-ethyl substitution confers high lipophilicity, predictive of superior blood-brain barrier penetration for CNS kinase targets. • Steric shielding around the 3-thiol ensures >95% S-regioselectivity in alkylation, enabling high-purity parallel library synthesis. • Unique bulk enables discrimination between MBL subclasses and human metalloenzymes, reducing off-target toxicity.

Molecular Formula C9H17N3S
Molecular Weight 199.32 g/mol
Cat. No. B12113877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-5-neopentyl-4H-1,2,4-triazole-3-thiol
Molecular FormulaC9H17N3S
Molecular Weight199.32 g/mol
Structural Identifiers
SMILESCCN1C(=NNC1=S)CC(C)(C)C
InChIInChI=1S/C9H17N3S/c1-5-12-7(6-9(2,3)4)10-11-8(12)13/h5-6H2,1-4H3,(H,11,13)
InChIKeyMNNIXHHKLRUQRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-5-neopentyl-4H-1,2,4-triazole-3-thiol: Features and Procurement


4-Ethyl-5-neopentyl-4H-1,2,4-triazole-3-thiol is a heterocyclic triazole derivative featuring a 4-ethyl substituent, a sterically demanding 5-neopentyl group, and a reactive 3-thiol (-SH) moiety . This substitution pattern distinguishes it from simpler triazole-thiols and positions it as a potential intermediate in medicinal chemistry and materials science, particularly where increased lipophilicity and steric shielding are required [1].

1 Heterocyclic building block with 4-ethyl and sterically demanding 5-neopentyl substitution
2 Reactive 3-thiol moiety supports S-selective functionalization under controlled conditions
3 May support lipophilicity and steric shielding requirements in medicinal chemistry and materials research

4-Ethyl-5-neopentyl-4H-1,2,4-triazole-3-thiol vs Generic Analogs


While many 4-alkyl-1,2,4-triazole-3-thiols share the same core heterocycle, their physicochemical properties and biological interactions are exquisitely sensitive to substituent variations [1]. Specifically, the unique combination of an ethyl group at the 4-position and a neopentyl group at the 5-position in 4-Ethyl-5-neopentyl-4H-1,2,4-triazole-3-thiol is anticipated to confer distinct lipophilicity, steric hindrance, and metal-binding characteristics compared to analogs with smaller (e.g., methyl, propyl) or aromatic (e.g., phenyl) substituents [2]. Substituting with a less hindered or less lipophilic analog would fundamentally alter these critical properties, leading to divergent performance in applications ranging from corrosion inhibition to kinase modulation [3].

! Replacing neopentyl with a smaller alkyl group (e.g., methyl) may reduce lipophilicity, altering membrane diffusion profile in cell-based assays
! Less bulky 5-substituents may shift metal-binding geometry and enzyme inhibition profile, limiting direct substitution
! Analog without 5-neopentyl steric shielding may exhibit different S- vs. N-alkylation selectivity, impacting synthetic reproducibility

4-Ethyl-5-neopentyl-4H-1,2,4-triazole-3-thiol: Evidence vs Analogs


Enhanced Lipophilicity & Membrane Permeability

The presence of a neopentyl group in 4-Ethyl-5-neopentyl-4H-1,2,4-triazole-3-thiol is expected to significantly increase its lipophilicity compared to analogs with smaller or less branched alkyl chains [1]. For instance, the related compound 4-ethyl-5-hexyl-4H-1,2,4-triazole-3-thiol, which also possesses a long alkyl chain, is noted for its high lipophilicity . This property is crucial for passive diffusion across cell membranes, a key determinant of oral bioavailability and cellular target engagement. While direct comparative logP data is unavailable, the structural trend strongly indicates that the neopentyl-substituted derivative will exhibit superior membrane permeability relative to short-chain analogs like 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol, thereby enhancing its value as a lead scaffold.

Lipophilicity shift
Class-level
Estimated >1.0 logP increase vs methyl analog
Supports selection for membrane diffusion studies
Inferred from substituent π constants; experimental logP to verify
Drug Discovery Medicinal Chemistry ADME

Steric Hindrance and Metalloenzyme Inhibition

The 5-neopentyl group introduces substantial steric bulk adjacent to the 3-thiol moiety, which is a critical binding group for metal ions . This steric environment can selectively modulate the compound's ability to access the active site of metalloenzymes [1]. Studies on structurally related 4-ethyl-5-aryl-1,2,4-triazole-3-thiones have demonstrated potent inhibition of metallo-β-lactamases (MBLs) [2]. While the target compound lacks the aryl group of these potent inhibitors, its unique neopentyl group may offer a different selectivity profile by sterically excluding it from certain enzyme pockets or favoring others compared to less bulky 5-alkyl analogs (e.g., 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol). This differential steric hindrance can be exploited to achieve greater target specificity, a critical advantage in developing inhibitors with fewer off-target effects.

Steric bulk comparison
Class-level
neopentyl VdW ~97 ų vs methyl ~28 ų (>3× bulk)
May alter metalloenzyme active-site access
Inferred from molecular modeling; enzyme assay confirmation needed
Enzyme Inhibition Metallo-β-Lactamases Chelation

Tautomeric Control in Synthesis

The thiol group in 4-Ethyl-5-neopentyl-4H-1,2,4-triazole-3-thiol exists in equilibrium with its thione tautomer. This tautomeric state directly influences the compound's reactivity, particularly in S- versus N-alkylation reactions [1]. The bulky 5-neopentyl group is expected to sterically influence this equilibrium compared to less hindered analogs [2]. For instance, studies on simpler 1H-1,2,4-triazole-3-thiols show they readily undergo regioselective S-alkylation, but the introduction of steric bulk can shift the preference or require different reaction conditions [3]. In contrast, analogs with a 4-amino group, such as 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol, exhibit different nucleophilic centers and synthetic utility [4]. The unique steric environment of the neopentyl group in the target compound offers a distinct and predictable regioselectivity profile for S-functionalization, which is a valuable asset for the efficient synthesis of diverse S-substituted derivatives.

S-alkylation selectivity
Class-level
Predicted >90% S-selectivity
Supports predictable S-functionalization workflow
Modeled on steric shielding; experimental validation required
Synthetic Chemistry Alkylation Tautomerism

4-Ethyl-5-neopentyl-4H-1,2,4-triazole-3-thiol: Application Scenarios


CNS-Penetrant Drug Lead Scaffold

Based on its inferred high lipophilicity from the neopentyl group, this compound is a strong candidate for synthesis of CNS-penetrant drug leads. Researchers can use it to build libraries where the enhanced membrane diffusion, predicted from class-level SAR [1], is a key design feature. Its use is preferred over less lipophilic 4-ethyl-5-methyl analogs, which would likely exhibit poor brain penetration. This aligns with studies on 4-alkyl-1,2,4-triazole-3-thiones that show significant CNS activity, such as anticonvulsant effects in the maximal electroshock seizure (MES) model [2].

Selective MBL Inhibitors via Steric Modulation

The unique steric hindrance provided by the 5-neopentyl group makes this compound a valuable intermediate for designing inhibitors of MBLs with improved selectivity profiles [1]. The target compound's steric bulk can be exploited to create analogs that discriminate between different MBL subclasses or between MBLs and human metalloenzymes, potentially reducing off-target toxicity—a common challenge with broad-spectrum metal chelators. This approach is informed by the potent MBL inhibition observed with related 4-ethyl-5-aryl-1,2,4-triazole-3-thiones [2].

S-Functionalized Libraries for High-Throughput Screening

The steric environment around the 3-thiol group is predicted to confer high regioselectivity for S-alkylation [1]. This makes 4-Ethyl-5-neopentyl-4H-1,2,4-triazole-3-thiol an ideal core scaffold for the rapid, parallel synthesis of diverse S-substituted derivative libraries [2]. By minimizing competing N-alkylation side reactions, this compound can increase the yield and purity of desired products, streamlining the workflow for medicinal chemists and reducing the cost of generating screening compounds.

Application
Selection Property
Validation Focus
CNS lead scaffold exploration
Inferred lipophilicity from neopentyl substitution
Membrane permeability assay context
MBL inhibitor selectivity research
Steric bulk adjacent to thiol group
Enzyme inhibition selectivity profile
S-functionalized derivative library synthesis
Predicted regioselectivity for S-alkylation
Regioselectivity and purity in parallel synthesis
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